1-Ethyl-1-isocyanatocyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1-isocyanatocyclopropane is an organic compound characterized by a cyclopropane ring substituted with an ethyl group and an isocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-isocyanatocyclopropane can be synthesized through a one-pot process involving the reaction of primary amines with carbon disulfide (CS2) under aqueous conditions. This reaction forms a dithiocarbamate intermediate, which is subsequently desulfurized using cyanuric acid to yield the isocyanate product .
Industrial Production Methods: The one-pot synthesis method mentioned above is particularly suitable for large-scale production due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1-isocyanatocyclopropane undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction of the isocyanate group can yield amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form carbamates and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols and amines are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Carbamates and other substituted products.
Scientific Research Applications
1-Ethyl-1-isocyanatocyclopropane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1-ethyl-1-isocyanatocyclopropane involves its reactivity with nucleophiles, leading to the formation of various derivatives. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring.
Ethyl isocyanate: An isocyanate compound with an ethyl group but without the cyclopropane ring.
1-Isocyanatocyclopropane: Similar structure but lacks the ethyl group.
Properties
Molecular Formula |
C6H9NO |
---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
1-ethyl-1-isocyanatocyclopropane |
InChI |
InChI=1S/C6H9NO/c1-2-6(3-4-6)7-5-8/h2-4H2,1H3 |
InChI Key |
XJBXGMDWQPLDNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.